molecular formula C23H22ClNO3 B11404580 9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B11404580
M. Wt: 395.9 g/mol
InChI Key: FJAUTMSWDAKCHY-UHFFFAOYSA-N
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Description

    9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: , is a synthetic pyrethroid insecticide and acaricide.

  • It belongs to the class of compounds derived from natural pyrethrins, which are extracted from chrysanthemum flowers.
  • Fenvalerate exhibits potent insecticidal activity against a wide range of pests, making it valuable in agriculture, public health, and household applications.
  • Preparation Methods

    • Fenvalerate is synthesized through esterification and cyanoethylation reactions.
    • Esterification: The reaction involves the condensation of 4-chlorophenylacetic acid with isobutyric acid to form the corresponding ester.

      Cyanoethylation: The ester is then reacted with 3-phenoxybenzyl cyanide to yield Fenvalerate.

      Industrial Production: Fenvalerate is industrially produced using these synthetic routes, with optimized reaction conditions and purification steps.

  • Chemical Reactions Analysis

    • Fenvalerate undergoes various chemical reactions:

        Hydrolysis: It can be hydrolyzed under alkaline conditions, leading to the breakdown of the ester linkage.

        Oxidation: Fenvalerate is susceptible to oxidation, especially under UV light exposure.

        Reduction: Reduction of the cyano group can yield the corresponding alcohol.

    • Common Reagents and Conditions: Alkaline hydrolysis typically employs sodium hydroxide (NaOH). Oxidation reactions may involve hydrogen peroxide (H₂O₂) or other oxidants.

      Major Products: Hydrolysis produces the corresponding acid and alcohol derivatives.

  • Scientific Research Applications

      Agriculture: Fenvalerate is widely used in crop protection to control pests such as aphids, caterpillars, and beetles.

      Public Health: It is employed for mosquito control in urban areas.

      Veterinary Medicine: Fenvalerate-based formulations are used to treat ectoparasites in livestock.

      Environmental Monitoring: Researchers use Fenvalerate as a marker for pesticide contamination in water and soil.

  • Mechanism of Action

    • Fenvalerate acts on the nervous system of insects by disrupting sodium channels.
    • It prolongs the opening of sodium channels, leading to repetitive nerve impulses and paralysis.
    • Molecular targets include voltage-gated sodium channels in nerve cells.
  • Comparison with Similar Compounds

      Similar Compounds: Other synthetic pyrethroids like deltamethrin, cypermethrin, and permethrin.

      Uniqueness: Fenvalerate exhibits a balanced profile of insecticidal activity, environmental safety, and cost-effectiveness.

    Properties

    Molecular Formula

    C23H22ClNO3

    Molecular Weight

    395.9 g/mol

    IUPAC Name

    6-[2-(4-chlorophenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

    InChI

    InChI=1S/C23H22ClNO3/c1-14-21-16(11-20-18-3-2-4-19(18)23(26)28-22(14)20)12-25(13-27-21)10-9-15-5-7-17(24)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3

    InChI Key

    FJAUTMSWDAKCHY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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